2-(Difluoromethyl)-1,3,4-oxadiazole (DFMO) is a heterocyclic organic compound that has emerged as a novel zinc-binding group (ZBG) in the development of selective histone deacetylase 6 (HDAC6) inhibitors. [, ] Unlike traditional hydroxamic acid-based HDAC inhibitors, which possess mutagenic and genotoxic potential, DFMO offers a potentially safer alternative. []
2-(Difluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a difluoromethyl group at the second position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethyl group.
2-(Difluoromethyl)isonicotinic acid is classified as a pyridine derivative, specifically an isonicotinic acid derivative. It can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides information on its synthesis and applications in research . The compound is part of a broader class of fluorinated compounds that have gained attention for their biological activity and utility in pharmaceuticals.
The synthesis of 2-(Difluoromethyl)isonicotinic acid typically involves several key steps:
2-(Difluoromethyl)isonicotinic acid can undergo various chemical reactions typical of carboxylic acids and pyridine derivatives:
These reactions expand its utility in organic synthesis and medicinal chemistry.
These properties are crucial for understanding its behavior in various chemical environments and applications .
2-(Difluoromethyl)isonicotinic acid has potential applications in several scientific fields:
2-(Difluoromethyl)isonicotinic acid (systematic IUPAC name: 2-(difluoromethyl)pyridine-4-carboxylic acid) is a fluorinated heterocyclic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol [1] . Its CAS registry number is 1256818-14-0, and it is alternatively designated as 4-carboxy-2-(difluoromethyl)pyridine . Structurally, it features a pyridine ring substituted with a difluoromethyl group (–CF₂H) at the 2-position and a carboxylic acid group (–COOH) at the 4-position (isonicotinic acid configuration) [1] [3]. This arrangement places the electron-withdrawing difluoromethyl group ortho to the ring nitrogen, significantly influencing the compound’s electronic properties and reactivity. The carboxylic acid group enables salt, ester, or amide formation, making it a versatile building block for advanced chemical synthesis [9].
Table 1: Nomenclature and Identifiers of 2-(Difluoromethyl)isonicotinic Acid
Property | Value |
---|---|
Systematic Name | 2-(Difluoromethyl)pyridine-4-carboxylic acid |
Molecular Formula | C₇H₅F₂NO₂ |
CAS Registry Number | 1256818-14-0 |
Other Names | 4-Carboxy-2-(difluoromethyl)pyridine; 2-(Difluoromethyl)isonicotinic acid |
Molecular Weight | 173.12 g/mol |
Key Structural Features | Difluoromethyl group (C2), Carboxylic acid (C4) |
The development of fluorinated isonicotinic acids originated from modifications of isoniazid (isonicotinic acid hydrazide), a first-line antitubercular agent since the 1950s [3]. Early research demonstrated that fluorination altered the pharmacokinetics and bioactivity of pyridine derivatives, spurring interest in fluorine substitution patterns. The synthesis of 2-fluoroisonicotinic acid hydrazide in the 1990s marked a milestone for tuberculosis imaging applications, leveraging fluorine’s radiotracer potential [4]. By the 2010s, advances in catalytic fluorination (e.g., palladium-mediated carbonylation) enabled efficient access to difluoromethyl analogues, including 2-(difluoromethyl)isonicotinic acid [5] [6]. These innovations addressed challenges in regioselective fluorination of pyridine rings, which often required multistep sequences involving halogen exchange or Schiemann reactions [4] [5]. Patent activity surged around 2010–2020, highlighting derivatives like 2-(difluoromethyl)isonicotinic acid as intermediates for pharmaceuticals and agrochemicals [5] [10].
The difluoromethyl (–CF₂H) group confers distinct advantages over non-fluorinated or perfluorinated analogues:
Table 2: Comparative Effects of Fluorinated Substituents on Pyridine Bioactivity
Substituent | Electron-Withdrawing Effect (Hammett σₘ) | Metabolic Stability | Key Applications |
---|---|---|---|
–CH₃ (Methyl) | -0.07 (electron-donating) | Low | Precursor to reactive metabolites |
–CF₂H (Difluoromethyl) | 0.18 | Moderate | Enzyme inhibitors; Pro-drugs |
–CF₃ (Trifluoromethyl) | 0.43 | High | Agrochemicals; PET tracers |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: